molecular formula C5H13NO B14434620 (Butylamino)methanol CAS No. 76733-36-3

(Butylamino)methanol

Cat. No.: B14434620
CAS No.: 76733-36-3
M. Wt: 103.16 g/mol
InChI Key: MXSXDDWCZPBQSC-UHFFFAOYSA-N
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Description

The term "(Butylamino)methanol" refers to a hypothetical alkanolamine with a butylamino (-NH-C₄H₉) group attached to a methanol (CH₃OH) backbone. Based on IUPAC substitutive nomenclature rules , its structure would be HO-CH₂-NH-(CH₂)₃CH₃, making it a secondary amine. Instead, structurally related compounds like 2-(butylamino)ethanol (a secondary amine with an ethanol backbone) and other alkanolamines are well-documented. For this analysis, we will focus on 2-(butylamino)ethanol (CAS 111-75-1) as the primary comparator, given its structural similarity and available data .

Properties

IUPAC Name

butylaminomethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-2-3-4-6-5-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSXDDWCZPBQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610335
Record name (Butylamino)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76733-36-3
Record name (Butylamino)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butylaminomethanol can be synthesized through several methods. One common method involves the reaction of butylamine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, butylaminomethanol is produced using high-pressure homogenization and ultrasonication techniques. These methods ensure the efficient mixing of reactants and the formation of the desired product. The use of phase inversion temperature and emulsion inversion point techniques also aids in the large-scale production of butylaminomethanol .

Chemical Reactions Analysis

Types of Reactions

Butylaminomethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butylaminomethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butylaminomethanol involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Its hydroxyl group allows it to form hydrogen bonds, influencing its reactivity and interactions with other compounds .

Comparison with Similar Compounds

Structural Analogs: Primary, Secondary, and Tertiary Alkanolamines

Alkanolamines vary by the type of amine (primary, secondary, tertiary) and alcohol chain length. Key examples include:

Compound Molecular Formula Molecular Weight Amine Type Key Applications Solubility & Stability Source
2-(Butylamino)ethanol C₆H₁₅NO 117.19 Secondary Paints (neutralizing agent), synthesis of BuNENA (energetic material), chemical absorbent Soluble in organic solvents; low odor
Ethanolamine (2-aminoethanol) C₂H₇NO 61.08 Primary Gas treatment (CO₂/H₂S scrubbing), surfactants, pharmaceuticals Miscible in water; hygroscopic
Diethylaminoethanol (DEAE) C₆H₁₅NO 117.19 Tertiary Corrosion inhibition, pharmaceutical intermediates (e.g., dronedarone ) Soluble in water and organic solvents

Key Findings :

  • Reactivity: Primary amines (e.g., ethanolamine) exhibit higher nucleophilicity and reactivity in gas-sorption applications compared to secondary/tertiary analogs. Tertiary amines (e.g., DEAE) are less reactive but stable in acidic conditions .
  • Applications: Secondary amines like 2-(butylamino)ethanol are preferred in low-odor formulations (e.g., paints) due to reduced volatility .
Functional Analogs: Butylamino Derivatives in Pharmaceuticals

Butylamino groups are critical in bioactive compounds:

Compound Structure Key Properties Applications Source
Bumetanide 3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoic acid Freely soluble in pyridine; light-sensitive Loop diuretic (Na⁺/K⁺ excretion)
N-Butylhexedrone 1-phenyl-2-(butylamino)hexan-1-one Crystalline hydrochloride salt; characterized via NMR/IR Psychoactive substance (NPS market)
Dronedarone IMP C₂₇H₃₆N₂O₅S High melting point (160–166°C); stable in solution Antiarrhythmic drug

Key Findings :

  • Bioactivity: Butylamino groups enhance lipid solubility, improving cell membrane penetration (e.g., bumetanide’s renal tubule targeting ).
  • Synthetic Utility: Butylamino moieties are introduced via nucleophilic substitution (e.g., aminoanthraquinones ) or condensation (e.g., hydrazides ).
Cytotoxic Aminoanthraquinones with Butylamino Groups

Aminoanthraquinones like 2-(butylamino)anthracene-9,10-dione (IC₅₀ = 1.1 µg/mL against MCF-7 cells) demonstrate strong cytotoxic activity compared to non-alkylated analogs. The butyl chain enhances lipophilicity, promoting cellular uptake .

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